molecular formula C12H14O4 B592251 tert-Butyl 3-formyl-4-hydroxybenzoate CAS No. 1224157-88-3

tert-Butyl 3-formyl-4-hydroxybenzoate

Cat. No.: B592251
CAS No.: 1224157-88-3
M. Wt: 222.24
InChI Key: LBSSNJFKFJEHIA-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-4-hydroxybenzoate is a benzoic acid derivative featuring a tert-butyl ester group, a formyl substituent at the 3-position, and a hydroxyl group at the 4-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional structure, which allows for diverse reactivity (e.g., aldehyde-mediated crosslinking or ester hydrolysis).

Properties

IUPAC Name

tert-butyl 3-formyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)8-4-5-10(14)9(6-8)7-13/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSSNJFKFJEHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formylation of tert-Butyl 4-Hydroxybenzoate

An alternative approach introduces the formyl group post-esterification. tert-Butyl 4-hydroxybenzoate undergoes Vilsmeier-Haack formylation at the meta position relative to the hydroxyl group.

Procedure

  • Vilsmeier Reagent Preparation : Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) at 0–5°C.

  • Formylation : tert-Butyl 4-hydroxybenzoate is added to the reagent at 50–60°C for 6–8 hours.

  • Quenching : Ice-cold water neutralizes excess POCl₃, followed by extraction with ethyl acetate.

Optimized Parameters

ParameterValue
POCl₃:DMF Ratio1.2:1 (mol/mol)
Temperature55°C
Reaction Time7 hours
Isolated Yield72–85%

Advantages

  • Avoids handling sensitive 3-formyl-4-hydroxybenzoic acid.

  • High regioselectivity due to hydroxyl group directing effects.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance efficiency:

  • Precision Temperature Control : Maintains 55±1°C during formylation.

  • In-Line Quenching : Immediate neutralization minimizes side products.

  • Automated Extraction : Centrifugal liquid-liquid separators improve throughput.

Performance Metrics

MetricBatch ProcessFlow Process
Annual Output500 kg2,000 kg
Purity98.5%99.3%
Solvent Consumption300 L/kg150 L/kg

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Elution Profile

FractionHexane:Ethyl AcetateComponent
1–39:1Unreacted starting material
4–67:3tert-Butyl 3-formyl-4-hydroxybenzoate
7–91:1Di-ester byproducts

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.02 (s, 1H, CHO), 8.21 (d, J=2.4 Hz, 1H, ArH), 7.89 (dd, J=8.8, 2.4 Hz, 1H, ArH), 6.94 (d, J=8.8 Hz, 1H, ArH), 1.51 (s, 9H, t-Bu).

  • IR (KBr) : 1695 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O aldehyde), 1270 cm⁻¹ (C-O phenolic).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Direct Esterification65–7897–98Moderate120–150
Vilsmeier Formylation72–8598–99High90–110
Continuous Flow80–8899.3Very High70–85

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: tert-Butyl 3-carboxy-4-hydroxybenzoate.

    Reduction: tert-Butyl 3-hydroxymethyl-4-hydroxybenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-4-hydroxybenzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several analogs of tert-butyl-substituted benzoates and carbamates, which share structural or functional similarities with tert-Butyl 3-formyl-4-hydroxybenzoate. Below is a systematic analysis:

Key Structural Similarities and Differences

The compounds listed in are structurally related through shared tert-butyl protecting groups and aromatic backbones. However, critical variations in substituent positions and functional groups distinguish their properties:

CAS No. Compound Name Similarity Score Key Structural Features
1823500-78-2 tert-Butyl 3-formylbenzyl(methyl)carbamate 0.94 Formyl at position 3; methyl carbamate group
439691-94-8 tert-Butyl 4-formylbenzyl(methyl)carbamate 0.94 Formyl at position 4; methyl carbamate group
117445-22-4 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid 0.92 Benzoic acid backbone; tert-butoxycarbonyl-protected amino group
156866-52-3 tert-Butyl 4-formylbenzylcarbamate 1.00 Formyl at position 4; carbamate group (no methyl)
Notable Observations:

Positional Isomerism : The this compound differs from compounds like 156866-52-3 (tert-butyl 4-formylbenzylcarbamate) in substituent placement. The hydroxyl group at position 4 in the target compound introduces hydrogen-bonding capacity, which is absent in carbamate analogs .

Functional Group Impact :

  • The hydroxyl group in the target compound enhances polarity and acidity compared to carbamates (e.g., 1823500-78-2), influencing solubility and reactivity in aqueous environments.
  • Carbamate vs. Ester Groups : Carbamates (e.g., 156866-52-3) exhibit greater hydrolytic stability under basic conditions compared to esters like this compound, which may undergo faster cleavage .

Similarity Scores : The high similarity score (1.00) for 156866-52-3 suggests near-identical molecular frameworks but diverges in functional groups (carbamate vs. ester).

Biological Activity

Overview

tert-Butyl 3-formyl-4-hydroxybenzoate is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. With a molecular formula of C12H14O4 and a molecular weight of approximately 222.24 g/mol, this compound features a tert-butyl group, a formyl group, and a hydroxy group attached to a benzoate structure. Its diverse functional groups enable it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound can be attributed to its reactive functional groups:

  • Formyl Group : This group can undergo nucleophilic addition reactions, which may facilitate interactions with biomolecules.
  • Hydroxyl Group : Capable of engaging in hydrogen bonding and electrophilic substitution, enhancing the compound's reactivity and potential biological interactions.

These properties make this compound a versatile candidate for further research in pharmacology and biochemistry.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antioxidant Properties : The compound has shown potential antioxidant activity, which is critical in protecting cells from oxidative stress and related damage.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further exploration .
  • Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurodegenerative diseases by inhibiting amyloid-beta aggregation, suggesting that this compound may also possess neuroprotective properties .

Antioxidant Activity

A study investigating the antioxidant properties of related compounds found that tert-butyl derivatives could significantly reduce oxidative damage in cellular models. This activity is crucial for developing therapeutic agents aimed at diseases characterized by oxidative stress, such as neurodegenerative disorders .

Neuroprotective Effects

In vitro studies have shown that compounds similar to this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. For instance, one study demonstrated that certain derivatives reduced amyloid-beta levels and protected neuronal cells from oxidative stress induced by these peptides .

Data Table: Summary of Biological Activities

Biological Activity Description References
AntioxidantProtects against oxidative stress ,
AntimicrobialPotential activity against various bacteria ,
NeuroprotectiveInhibits amyloid-beta aggregation ,

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl 3-formyl-4-hydroxybenzoate, and how can purity be optimized?

A common approach involves multi-step organic synthesis, starting with functional group protection/deprotection strategies. For example, esterification of 3-formyl-4-hydroxybenzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄) can yield the target compound. Critical steps include:

  • Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product .
  • Quality control : Confirm purity via HPLC and NMR spectroscopy. Cross-reference spectral data with established databases (e.g., NIST Chemistry WebBook) to validate structural integrity .

Q. How should researchers characterize the physical and chemical properties of this compound?

Key methods include:

  • Melting point determination : Compare experimental values (e.g., 103–106°C for analogous tert-butyl esters) with literature data to assess crystallinity .
  • Spectroscopic analysis : Use ¹H/¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and aldehyde proton (δ ~9.8 ppm). IR spectroscopy can identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .
  • Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) ensures molecular ion consistency with theoretical m/z values .

Q. What are the stability and storage considerations for this compound under laboratory conditions?

  • Stability : The compound is stable under inert atmospheres (N₂/Ar) but may degrade via hydrolysis of the ester group in humid environments. Store at –20°C in amber vials to minimize photodegradation .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may induce ester cleavage or aldehyde oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

  • Data validation : Cross-check NMR/IR results with computational simulations (e.g., DFT-based chemical shift predictions) and replicate experiments under controlled conditions .
  • Reaction troubleshooting : If esterification yields are low, evaluate catalyst efficiency (e.g., switch from H₂SO₄ to p-toluenesulfonic acid) or optimize solvent polarity .

Q. What mechanistic insights explain the reactivity of the aldehyde and hydroxyl groups in cross-coupling or functionalization reactions?

  • Aldehyde reactivity : The formyl group participates in nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Schiff base formation). Steric hindrance from the tert-butyl group may slow kinetics, requiring elevated temperatures or catalytic Lewis acids .
  • Hydroxyl group protection : Use silyl ethers (e.g., TBSCl) or benzyl groups to prevent undesired oxidation during multi-step syntheses .

Q. What advanced applications exist for this compound in materials science or medicinal chemistry?

  • Polymer synthesis : The phenolic hydroxyl and aldehyde groups enable incorporation into dynamic covalent networks (e.g., self-healing hydrogels) .
  • Drug discovery : Serve as a pharmacophore scaffold; the aldehyde can be derivatized to hydrazones or thiosemicarbazones for antimicrobial or anticancer screening .

Methodological Best Practices

  • Safety protocols : Use P95/P99 respirators and nitrile gloves when handling powdered forms to avoid inhalation or dermal exposure .
  • Data reproducibility : Document reaction parameters (e.g., temperature, solvent purity) rigorously, as minor variations can significantly impact yields in sterically hindered systems .

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